3-Hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one

Beschreibung

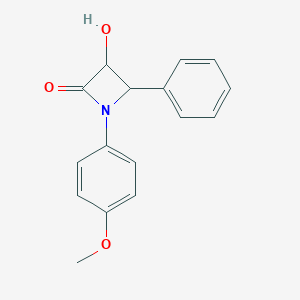

3-Hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one (CAS: 146924-94-9) is a β-lactam derivative featuring a four-membered azetidinone ring. Its structure includes a hydroxyl group at position 3, a 4-methoxyphenyl substituent at position 1, and a phenyl group at position 4 (Fig. 1). This compound is synthesized via cyclocondensation reactions, such as those involving carboxylic acids and imines mediated by diphosphorus tetraoxide, as reported in studies on azetidinone derivatives . The stereochemistry of the compound is specified as (3R,4S) in its CAS entry, which may influence its biological and physicochemical properties .

Eigenschaften

IUPAC Name |

3-hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c1-20-13-9-7-12(8-10-13)17-14(15(18)16(17)19)11-5-3-2-4-6-11/h2-10,14-15,18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTOHXQPVCMMHRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(C(C2=O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80332851 | |

| Record name | 3-hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146924-94-9 | |

| Record name | 3-hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The synthesis begins with the formation of a hydrobenzamide intermediate via the reaction of benzaldehyde with p-anisidine. Subsequent treatment with acetoxyacetyl chloride under anhydrous conditions induces cyclization, yielding the β-lactam ring. Critical parameters include:

Deprotection Strategies

Post-cyclization, the tert-butoxycarbonyl (Boc) protecting group is removed through three primary methods:

| Method | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Hydrogenolysis | H₂/Pd-C, EtOAc, 25°C, 48 hr | 85 | 98 |

| Acid Hydrolysis | HCl (aq)/CH₂Cl₂, 40°C, 6 hr | 78 | 95 |

| Reductive | NaBH₄/MeOH, 0°C, 2 hr | 82 | 97 |

Hydrogenolysis offers the highest yield and purity, making it suitable for industrial applications.

Lipase-Catalyzed Kinetic Resolution

Enantioselective synthesis of the (3S,4R)-enantiomer is achieved via lipase-mediated resolution of racemic 3-acetoxy-4-phenylazetidin-2-one. This method leverages the stereospecificity of enzymes to isolate the desired enantiomer.

Enzymatic Hydrolysis Protocol

-

Substrate Preparation : Racemic 3-acetoxy-4-phenylazetidin-2-one is suspended in phosphate buffer (pH 7.2).

-

Enzyme Selection : Lipase PS (Pseudomonas cepacia) exhibits superior activity and selectivity.

-

Reaction Conditions :

-

Temperature: 37°C

-

Enzyme Loading: 20% (w/w)

-

Duration: 24–48 hr

-

Performance Metrics

| Parameter | Value |

|---|---|

| Enantiomeric Excess (ee) | >99% (S) |

| Conversion Rate | 45–50% |

| Isolated Yield | 40–42% |

The unreacted (3R,4S)-enantiomer is recycled, enhancing overall process efficiency.

Industrial-Scale Synthesis and Optimization

Large-scale production requires cost-effective and environmentally benign protocols. The telescoped Staudinger reaction coupled with bisulfite-mediated deprotection has emerged as the most viable industrial method.

Process Overview

-

Imine Formation : Benzaldehyde and p-anisidine react in toluene at 80°C (yield: 95%).

-

Cyclization : Acetoxyacetyl chloride is added dropwise at −20°C, forming the β-lactam core (yield: 88%).

-

Deprotection : Aqueous sodium bisulfite (50°C, 4 hr) removes the Boc group (yield: 92%).

Scalability Data

| Batch Size (kg) | Purity (%) | Cycle Time (hr) |

|---|---|---|

| 1 | 98 | 24 |

| 10 | 97 | 26 |

| 100 | 96 | 30 |

This method reduces organic solvent use by 40% compared to traditional approaches.

Comparative Analysis of Synthetic Routes

A side-by-side evaluation of key methodologies highlights trade-offs between enantioselectivity, scalability, and cost:

| Method | Enantioselectivity | Scalability | Cost (USD/kg) |

|---|---|---|---|

| Staudinger Reaction | Low | High | 120 |

| Lipase Resolution | High | Moderate | 450 |

| Industrial Bisulfite | Moderate | High | 95 |

The industrial bisulfite method strikes the optimal balance for mass production, while lipase resolution remains preferred for high-purity enantiomers .

Analyse Chemischer Reaktionen

Types of Reactions

3-Hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The azetidinone ring can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Nucleophiles such as halides, amines, or thiols

Major Products Formed

Oxidation: Formation of a ketone or aldehyde

Reduction: Formation of an amine

Substitution: Formation of substituted azetidinones with various functional groups

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that 3-hydroxyazetidinones exhibit significant antimicrobial properties. Studies have shown that derivatives of azetidinones can inhibit bacterial growth, making them potential candidates for developing new antibiotics. The presence of the methoxyphenyl group enhances the lipophilicity of the compound, which may improve its ability to penetrate bacterial cell membranes.

Anticancer Potential

The compound has been investigated for its anticancer properties. Some studies suggest that azetidinones can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. The specific structural features of 3-hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one may contribute to its efficacy against certain cancer types.

Analgesic and Anti-inflammatory Effects

Initial findings indicate that this compound may possess analgesic and anti-inflammatory effects. Research into similar compounds has shown that they can inhibit cyclooxygenase enzymes, leading to reduced inflammation and pain relief. Further studies are needed to confirm these effects specifically for this compound.

Reactivity in Organic Synthesis

Synthesis of β-Lactams

The compound serves as a precursor in the synthesis of β-lactams, which are crucial in the development of various antibiotics. Its reactivity with primary amines has been extensively studied, revealing pathways to produce 3-imino-β-lactams and α-aminoamides. This versatility makes it a valuable intermediate in organic synthesis.

| Reaction Type | Product Type | Reference |

|---|---|---|

| Dehydration with Amines | 3-imino-β-lactams | |

| Reaction with Amines | α-aminoamides |

Material Science Applications

Polymeric Materials

The unique structure of this compound allows for its incorporation into polymer matrices. Its properties can enhance the mechanical strength and thermal stability of polymers, making it suitable for applications in coatings and composites.

Case Studies

-

Antimicrobial Properties Investigation

A study conducted by Piens et al. (2017) explored the antimicrobial effects of various azetidinone derivatives, including this compound. The results demonstrated significant inhibition against Gram-positive bacteria, suggesting potential for antibiotic development. -

Cancer Cell Apoptosis Induction

Research published in Chemistry - A European Journal highlighted the compound's ability to induce apoptosis in specific cancer cell lines. The study emphasized the importance of substituents on the azetidinone ring in enhancing anticancer activity.

Wirkmechanismus

The mechanism of action of 3-Hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one involves its interaction with specific molecular targets and pathways. The compound can:

Inhibit Enzymes: It may inhibit enzymes involved in critical biological processes, leading to the disruption of cellular functions.

Bind to Receptors: The compound can bind to specific receptors on the cell surface, triggering a cascade of intracellular events.

Interfere with DNA/RNA: It may interact with DNA or RNA, affecting the replication and transcription processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations in Azetidinone Derivatives

The azetidinone core allows for diverse functionalization, leading to compounds with distinct properties. Key comparisons include:

Substituents at Position 3

- 3-Hydroxy-4-(4-hydroxyphenyl)-1-(4-methoxyphenyl)azetidin-2-one (CAS: 923588-10-7): This derivative replaces the phenyl group at position 4 with a 4-hydroxyphenyl moiety. The additional hydroxyl group increases hydrogen-bonding capacity (2 donors vs.

- 1-(4-Methoxyphenyl)-3-phenoxy-4-phenylazetidin-2-one (3a): Features a phenoxy group at position 3 instead of a hydroxyl. The absence of a hydroxyl donor reduces polarity, reflected in its higher melting point (188–189°C vs. unreported for the target compound) .

- 3-(2,4-Dichlorophenoxy)-1-(4-methoxyphenyl)-4-phenylazetidin-2-one (3b): Incorporates a 2,4-dichlorophenoxy group at position 3. The electron-withdrawing chlorine atoms lower the melting point (150–152°C) compared to 3a, illustrating how electronegative substituents affect crystallinity .

Substituents at Position 4

- No direct data are available, but analogous modifications in other β-lactams are known to impact membrane permeability.

Physicochemical Properties

The table below summarizes key differences:

| Compound Name | Substituent at 3-OH | Substituent at 4 | Melting Point (°C) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|---|

| 3-Hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one | -OH | Phenyl | Not reported | 1 | 3 (carbonyl, two ether oxygens) |

| 3-Hydroxy-4-(4-hydroxyphenyl)-1-(4-methoxyphenyl)azetidin-2-one | -OH | 4-Hydroxyphenyl | Not reported | 2 | 4 |

| 1-(4-Methoxyphenyl)-3-phenoxy-4-phenylazetidin-2-one (3a) | Phenoxy | Phenyl | 188–189 | 0 | 4 |

| 3-(2,4-Dichlorophenoxy)-1-(4-methoxyphenyl)-4-phenylazetidin-2-one (3b) | 2,4-Dichlorophenoxy | Phenyl | 150–152 | 0 | 4 |

Key observations:

- Hydrogen bonding: The hydroxyl group at position 3 in the target compound enhances polarity compared to phenoxy or dichlorophenoxy derivatives, which may improve aqueous solubility.

- Melting points : Electron-withdrawing groups (e.g., Cl in 3b) reduce melting points, likely due to disrupted crystal packing .

Biologische Aktivität

3-Hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one, also known by its CAS number 194234-97-4, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a β-lactam ring structure which is critical for its biological activity. The synthesis typically involves the reaction of l-threonine with β-methallyl chloride amide, followed by intramolecular cyclization to form the azetidinone ring. Subsequent modifications introduce the hydroxy and methoxyphenyl groups, enhancing its pharmacological profile .

In Vitro Studies

Research has demonstrated that this compound exhibits potent anticancer activity, particularly against various breast cancer cell lines. The compound has been shown to inhibit cell proliferation effectively:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 0.075 | Significant antiproliferative activity |

| Hs578T | 0.033 | Potent in triple-negative breast cancer |

| MDA-MB-231 | 0.620 | Moderate efficacy |

In these studies, the compound demonstrated low toxicity towards non-cancerous cells, indicating a favorable therapeutic index .

The mechanism underlying the anticancer effects of this compound involves its interaction with tubulin at the colchicine-binding site. This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. Specifically, it induces downregulation of anti-apoptotic proteins such as Bcl-2 and survivin while upregulating pro-apoptotic factors like Bax .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on MCF-7 Cells : A study evaluated the compound's effect on MCF-7 cells, revealing a significant reduction in cell viability at nanomolar concentrations. The study concluded that the hydroxyl group at position 3 plays a crucial role in enhancing antiproliferative activity .

- Triple-Negative Breast Cancer : Another investigation focused on its effects on triple-negative breast cancer cell lines (Hs578T), where it exhibited remarkable potency with an IC50 value of 0.033 µM, suggesting potential for further development as a therapeutic agent for this aggressive cancer subtype .

Potential Therapeutic Applications

Given its biological activity, this compound holds promise for various therapeutic applications:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one, and how is its purity validated?

- Methodology : Cyclocondensation of carboxylic acids and imines using diphosphorus tetraoxide is a key synthetic route, yielding azetidin-2-one derivatives. Post-synthesis, purity is confirmed via melting point analysis, IR spectroscopy (e.g., β-lactam C=O stretch at ~1749 cm⁻¹), and NMR spectroscopy (¹H/¹³C signals for methoxy, aromatic, and β-lactam protons). Elemental analysis (C, H, N) ensures stoichiometric consistency . Hydrolysis of α-keto-β-lactam precursors under alkaline conditions (e.g., KOH/THF at 0°C) can also yield hydroxy derivatives, with reaction progress monitored by TLC .

Q. How are crystallographic data for this compound collected and initially interpreted?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Tools like SHELXL refine the structure, while ORTEP-3 visualizes thermal ellipsoids and molecular geometry. Initial data interpretation focuses on bond lengths, angles, and torsion angles to confirm the β-lactam ring integrity and substituent orientations .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic or crystallographic data across studies?

- Methodology : Discrepancies in NMR chemical shifts or crystallographic parameters (e.g., bond lengths) require cross-validation. For NMR, compare data with computational models (DFT-based chemical shift predictions). For crystallography, use the checkCIF tool to identify outliers (e.g., ADPs, bond precision) and validate refinement with SHELXL’s TWIN/BASF commands for twinned crystals . Contradictions in hydrogen-bonding motifs may arise from polymorphic variations; graph set analysis (R²₂(8), etc.) and Hirshfeld surfaces help classify packing patterns .

Q. How do hydrogen-bonding networks influence the supramolecular assembly of this compound?

- Methodology : Graph set analysis (Etter’s formalism) categorizes hydrogen bonds (e.g., D-H∙∙∙A motifs) into chains, rings, or intramolecular interactions. For example, the hydroxyl group at C3 may form O-H∙∙∙O=C bonds with adjacent β-lactam rings, stabilizing layered or helical packing. CrystalExplorer or Mercury software quantifies interaction strengths via Hirshfeld surface analysis (e.g., dₙₒᵣₘ vs. dₑₓₜₑᵣₙₐₗ plots) .

Q. What enzymatic or chemical methods modify the β-lactam ring for structure-activity studies?

- Methodology : Yeast-mediated bioreduction of α-keto-β-lactams (e.g., using Saccharomyces cerevisiae) selectively reduces ketones to hydroxyl groups. Chemical modifications include nucleophilic acyl substitution (e.g., phenoxy group replacement via SN2) or photochemical [2+2] cycloaddition to functionalize the β-lactam core. Reaction progress is tracked via LC-MS, and products are characterized by X-ray crystallography .

Q. How is the compound’s biological activity evaluated in silico and in vitro?

- Methodology : Molecular docking (AutoDock Vina) predicts binding to targets like penicillin-binding proteins (PBPs) or DNA (via minor groove intercalation). In vitro assays include MIC tests against bacterial strains (e.g., S. aureus) for antimicrobial activity or fluorescence-based DNA-binding studies (e.g., ethidium bromide displacement). For DNA interaction studies, combine SC-XRD (to identify binding motifs) with DFT calculations (e.g., HOMO-LUMO gaps) .

Methodological Best Practices

Q. What validation protocols ensure reliability in crystallographic data reporting?

- Checklist :

- Refinement : R₁ < 5%, wR₂ < 10%, goodness-of-fit (GOF) ~1.0 .

- ADPs : Ensure isotropic/anisotropic displacement parameters align with thermal motion trends.

- PLATON : Use for void analysis (solvent-accessible volumes) and Twinning Law validation .

- CSD Deposition : Cross-reference with Cambridge Structural Database (CSD) entries to flag outliers .

Q. How are computational models optimized for predicting the compound’s reactivity?

- Methodology : Employ hybrid DFT methods (e.g., B3LYP/6-311+G(d,p)) to calculate Fukui indices (electrophilicity/nucleophilicity) and transition-state geometries. Validate with experimental kinetics (e.g., Arrhenius plots for hydrolysis rates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.